N-(2,6-dimethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide
Description
N-(2,6-dimethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a complex structure with a piperazine ring, which is often associated with bioactive molecules.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-17-7-4-5-10-20(17)15-24-11-13-25(14-12-24)16-21(26)23-22-18(2)8-6-9-19(22)3/h4-10H,11-16H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLVQMAIIMJVAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the preparation of 1-(2-methylbenzyl)piperazine. This can be achieved by reacting 2-methylbenzyl chloride with piperazine in the presence of a base such as potassium carbonate.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with 2-(2,6-dimethylphenyl)acetyl chloride. This step is usually carried out in an inert solvent like dichloromethane, using a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
On an industrial scale, the synthesis may be optimized for higher yields and purity. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, which may reduce any present carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of iron(III) chloride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism by which N-(2,6-dimethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide exerts its effects involves interaction with specific molecular targets:
Receptor Binding: The compound may bind to neurotransmitter receptors, modulating their activity.
Signal Transduction: It can influence intracellular signaling pathways, affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide
- N-(2,6-dimethylphenyl)-2-[4-(2-fluorobenzyl)-1-piperazinyl]acetamide
Uniqueness
N-(2,6-dimethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide is unique due to its specific substitution pattern on the aromatic rings and the piperazine moiety, which can result in distinct pharmacological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
